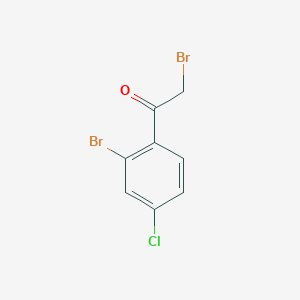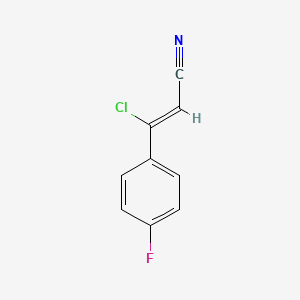
4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane
描述
4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by its boron-containing dioxaborolane ring, which is known for its stability and reactivity. The presence of the trifluoromethoxy group further enhances its chemical properties, making it a valuable intermediate in various chemical reactions.
作用机制
Target of Action
The compound, also known as 2-Methyl-4-trifluoromethoxyphenylboronic acid pinacol ester, is a boric acid ester intermediate . Boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They have been widely used in the treatment of tumors and microbial infections, and also in the design of anticancer drugs .
Mode of Action
The compound interacts with its targets, primarily enzymes, by inhibiting their function . This inhibition can lead to apoptosis of certain cancer cells, such as the HCT116 human colon cancer cell, and can lead to apoptosis and necrosis of HeLa cells in the process of inducing oxidative stress .
Biochemical Pathways
The compound affects the biochemical pathways related to cancer cell growth and survival . By inhibiting enzymes, it disrupts the normal functioning of these pathways, leading to the death of cancer cells .
Pharmacokinetics
The compound’s strong stability and drug resistance, due to the presence of fluorine atoms, suggest that it may have good bioavailability .
Result of Action
The result of the compound’s action is the induction of apoptosis and necrosis in certain cancer cells . For example, it has been found to cause apoptosis in HCT116 human colon cancer cells and HeLa cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, a low concentration of boric acid could inhibit the growth of H1299 and COR-L23p lung cancer cells . Furthermore, the compound’s stability to water and air makes it a valuable nucleophile in the Suzuki reaction .
生化分析
Biochemical Properties
Boronic acid compounds, to which this compound belongs, are often used as enzyme inhibitors or specific ligand drugs . They interact with various enzymes, proteins, and other biomolecules, although the exact nature of these interactions for this specific compound is not currently known .
Cellular Effects
Boronic acid compounds have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boronic acid compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method is the three-step substitution reaction The final step involves the formation of the dioxaborolane ring under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination .
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-hydride species.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products
The major products formed from these reactions include various boronic acid derivatives, boron-hydride species, and substituted dioxaborolane compounds .
科学研究应用
4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
- N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
Uniqueness
What sets 4,4,5,5-Tetramethyl-2-(2-methyl-4-(trifluoromethoxy)phenyl)-1,3,2-dioxaborolane apart from similar compounds is the presence of the trifluoromethoxy group, which significantly enhances its chemical reactivity and stability. This unique feature makes it a valuable intermediate in various synthetic applications and a promising candidate for further research and development .
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O3/c1-9-8-10(19-14(16,17)18)6-7-11(9)15-20-12(2,3)13(4,5)21-15/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTJUMXQHFQRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309980-29-7 | |
| Record name | 4,4,5,5-tetramethyl-2-[2-methyl-4-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Bicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B3039682.png)






![dimethyl [1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]phosphonate](/img/structure/B3039692.png)

